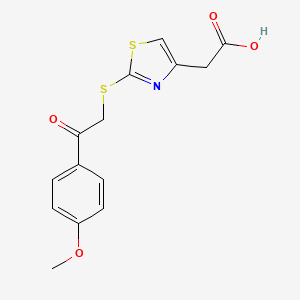

2-(2-((2-(4-甲氧苯基)-2-氧代乙基)硫)噻唑-4-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial properties. The presence of the 4-methoxyphenyl group suggests potential for increased biological activity due to the electron-donating effects of the methoxy substituent, which can influence the electronic distribution within the molecule.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves cyclization reactions. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . This method could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reagents to introduce the thioether and acetic acid functionalities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The electronic properties of the ring can be influenced by substituents, such as the methoxy group, which can have resonance effects on the ring's electron density. The acetic acid moiety provides an additional functional group that can participate in hydrogen bonding and improve the solubility of the compound in polar solvents.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including acylation, to form amides and other derivatives. For example, [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid was used to prepare new amides upon interaction with various amines . Similar acylation reactions could be expected with the compound , potentially leading to the formation of amide derivatives that could have different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the acetic acid group suggests that the compound would be acidic and could form salts with bases. The methoxy group could increase the lipophilicity of the compound, potentially affecting its solubility in organic solvents. The thiadiazole ring itself is likely to contribute to the compound's stability and could affect its reactivity in chemical transformations.

科学研究应用

抗菌和抗真菌活性

多项研究已证明噻唑基乙酸衍生物具有抗菌和抗真菌潜力。例如,2-(4-甲酰-2-甲氧苯氧基)乙酸的新型1,3,4-噻二唑衍生物对各种菌株表现出显着的抗菌活性,表明它们具有作为抗菌剂的潜力(Noolvi, Patel, Kamboj, & Cameotra, 2016)。此外,罗丹明-3-乙酸衍生物针对一系列细菌、分枝杆菌和真菌进行了抗菌性能评估,其中一些化合物对结核分枝杆菌和革兰氏阳性菌表现出高活性(Krátký, Vinšová, & Stolaříková, 2017)。

荧光化学传感器

噻唑基乙酸衍生物的合成和荧光性质已被探索用于金属离子的选择性测定。一项关于2-(5-((3-(1H-苯并[d]咪唑-2-基)-4-羟苯基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酸的研究表明其对Co2+具有良好的选择性,表明其可用作这种金属离子的荧光化学传感器(Li Rui-j, 2013)。

亲电芳香反应性

通过热解酯类(包括噻唑衍生物)来研究亲电芳香反应性,可以深入了解这些化合物在不同条件下的极化性和反应性。这项研究有助于了解噻唑基乙酸衍生物的化学行为及其在有机合成中的潜在应用(August, Davis, & Taylor, 1986)。

醛糖还原酶抑制剂

噻唑基乙酸衍生物也因其对醛糖还原酶(一种参与糖尿病并发症的酶)的抑制活性而受到研究。1,2,4-恶二唑-5-基乙酸和恶唑-4-基乙酸等化合物表现出有效的抑制活性,突出了它们在糖尿病相关疾病治疗剂开发中的潜力(La Motta et al., 2008)。

作用机制

Thiazole derivatives exhibit their biological activities through various mechanisms. For instance, they can block the biosynthesis of certain bacterial lipids and/or exhibit other mechanisms against various bacterial species . The specific mechanism of action of “2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid” is not detailed in the available resources.

属性

IUPAC Name |

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c1-19-11-4-2-9(3-5-11)12(16)8-21-14-15-10(7-20-14)6-13(17)18/h2-5,7H,6,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUNUIGLZRYIFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2528273.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)

![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]](/img/structure/B2528286.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)

![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)

![2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2528293.png)